molecular formula C12H17N5S B12754147 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- CAS No. 148312-53-2

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-

Cat. No.: B12754147
CAS No.: 148312-53-2
M. Wt: 263.36 g/mol
InChI Key: QPIFDHOKMJTDQF-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- is a heterocyclic compound that belongs to the class of 1,3,5-triazines These compounds are known for their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- typically involves the reaction of cyanuric chloride with various amines and thiols. One common method includes the nucleophilic substitution of cyanuric chloride with cyclopropylamine and 3-thiazolidine to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1,3,5-triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazines, depending on the specific reagents and conditions used .

Scientific Research Applications

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- is unique due to the presence of both cyclopropyl and thiazolidine moieties, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

148312-53-2

Molecular Formula

C12H17N5S

Molecular Weight

263.36 g/mol

IUPAC Name

N,4-dicyclopropyl-6-(1,3-thiazolidin-3-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H17N5S/c1-2-8(1)10-14-11(13-9-3-4-9)16-12(15-10)17-5-6-18-7-17/h8-9H,1-7H2,(H,13,14,15,16)

InChI Key

QPIFDHOKMJTDQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC(=N2)N3CCSC3)NC4CC4

Origin of Product

United States

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